N-benzyl-4-phenylbutan-2-amine chemical structure and properties
N-benzyl-4-phenylbutan-2-amine chemical structure and properties
Executive Summary
N-benzyl-4-phenylbutan-2-amine (CAS: 75659-06-2 for the R-isomer) is a secondary amine intermediate of critical importance in the pharmaceutical manufacturing of mixed
Beyond its role as a process intermediate, the molecule represents a "homo-amphetamine" scaffold—extending the phenyl-alkyl chain of the amphetamine class by one methylene unit. This structural modification alters lipophilicity and receptor binding kinetics, making it a valuable probe in Structure-Activity Relationship (SAR) studies targeting monoamine transporters.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, role in drug development, and analytical characterization.
Chemical Identity & Structural Analysis[2][3][4][5]
The molecule consists of a 4-phenylbutan-2-amine backbone N-alkylated with a benzyl group.[1][2][3][4][5][6][7] It possesses a single chiral center at the C2 position of the butane chain.
Physicochemical Data Table[2]
| Property | Value / Description |
| IUPAC Name | N-benzyl-4-phenylbutan-2-amine |
| Common Synonyms | N-benzyl-1-methyl-3-phenylpropylamine; Labetalol Impurity C |
| Molecular Formula | C |
| Molecular Weight | 239.36 g/mol |
| CAS Number | 75659-06-2 (R-isomer); Generic: 4187-57-9 (parent amine) |
| Physical State | Viscous pale yellow oil (Free base) |
| Boiling Point | ~358 °C (Predicted at 760 mmHg) |
| pKa | ~9.8 (Calculated, secondary amine) |
| LogP | 4.0 (Predicted) |
| Solubility | Soluble in MeOH, DCM, CHCl |
Stereochemical Configuration
The biological activity of the final pharmaceutical product often depends on the stereochemistry of this intermediate.
-
(R)-Enantiomer: The specific precursor for (R,R)-Labetalol.
-
(S)-Enantiomer: Often considered an impurity in enantioselective synthesis protocols.
Synthesis & Manufacturing Protocols
The industrial preparation of N-benzyl-4-phenylbutan-2-amine typically employs a Reductive Amination strategy. This route is preferred for its atom economy and the avoidance of mutagenic alkyl halides.
Core Synthetic Pathway (Reductive Amination)
Reagents: 4-phenylbutan-2-one (Benzylacetone), Benzylamine, Sodium Triacetoxyborohydride (STAB) or H
Experimental Protocol (Bench Scale)
-
Imine Formation: Charge a reaction vessel with 4-phenylbutan-2-one (1.0 eq) and Benzylamine (1.05 eq) in Dichloromethane (DCM) or Methanol. Add a catalytic amount of Acetic Acid (1-2%) to activate the carbonyl. Stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0°C. Cautiously add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to control hydrogen evolution.
-
Quench: Stir overnight at ambient temperature. Quench with saturated NaHCO
. -
Isolation: Extract the organic layer, dry over MgSO
, and concentrate in vacuo to yield the crude oil. -
Purification: If high enantiomeric purity is required, the crude amine is often resolved using a chiral acid (e.g., Tartaric acid or Mandelic acid) to crystallize the desired diastereomeric salt.
Visualization of Synthetic Logic
Figure 1: Synthetic flowchart illustrating the reductive amination pathway and downstream application.
Pharmaceutical Applications & Impurity Profiling[3]
Role in Labetalol Synthesis
Labetalol is a mixed antagonist blocking both
-
Coupling Reaction: The amine reacts with 5-(2-bromoacetyl)-2-hydroxybenzamide (or its epoxide equivalent) to form the final drug substance.
-
Critical Quality Attribute (CQA): The enantiomeric purity of the amine directly dictates the diastereomeric ratio of the final Labetalol API.
Impurity Monitoring
In regulatory filings (DMF/ANDA), this molecule is monitored as Impurity C (EP/BP standards).
-
Origin: Unreacted intermediate carried forward into the final crystallization.
-
Detection: High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Limit: Typically controlled to < 0.15% in the final API.
Analytical Characterization
To validate the identity and purity of N-benzyl-4-phenylbutan-2-amine, the following spectral characteristics are diagnostic.
Mass Spectrometry (ESI-MS)
-
Parent Ion [M+H]+: m/z 240.2
-
Fragmentation Pattern:
-
m/z 91: Tropylium ion (Benzyl group cleavage).
-
m/z 148: Loss of benzyl group (C
H N ). -
m/z 105: Phenethyl fragment.
-
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent: CDCl
-
Key Signals:
- 7.15–7.35 (m, 10H): Overlapping aromatic protons (two phenyl rings).
-
3.75 (d/dd, 2H): Benzylic methylene (-NH-CH
-Ph). - 2.60–2.75 (m, 3H): Multiplet for the chiral methine (CH -N) and homobenzylic protons.
- 1.10 (d, 3H): Methyl doublet typical of the isopropyl-like chain end.
Safety & Handling (E-E-A-T)
As a secondary amine and chemical intermediate, strict safety protocols are required.[4][8]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Potential sensitizer.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the N-oxide or carbonate formation from atmospheric CO
. -
PPE: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during handling.
References
-
European Pharmacopoeia (Ph. Eur.) . Labetalol Hydrochloride Monograph: Impurity C. 10th Edition. Strasbourg: EDQM.
-
PubChem . Compound Summary: N-benzyl-4-phenylbutan-2-amine.[1][2][9][3][4][5][6][7][10] National Library of Medicine. [Link]
-
FDA . Substance Registration System: 4-Phenylbutan-2-amine derivatives. U.S. Food and Drug Administration. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (R)-N-benzyl-4-phenylbutan-2-amine | 75659-06-2 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. (S)-4-Phenylbutan-2-amine|CAS 4187-57-9|Supplier [benchchem.com]
- 5. Labetalol hydrochloride | 32780-64-6 [chemicalbook.com]
- 6. N-benzyl-4-phenylbutan-2-amine|Research Chemical [benchchem.com]
- 7. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. PubChemLite - N-benzyl-4-phenylbutan-2-amine (C17H21N) [pubchemlite.lcsb.uni.lu]
- 10. Labetalol hydrochloride | 32780-64-6 [amp.chemicalbook.com]
